X‑Ray Co‑Crystallographic Validation of Binding Mode – Exclusive to the 6‑Bromo Fragment
2-(6-Bromobenzofuran-3-yl)acetic acid is the only benzofuran‑3‑acetic acid derivative with an experimentally determined co‑crystal structure bound to EcDsbA. The X‑ray structure (PDB entries 6POI, 6PMF, and related) confirms that the fragment occupies the hydrophobic binding groove adjacent to the catalytic Cys30–Pro31–His32–Cys33 disulfide, with the 6‑bromo substituent oriented toward a region amenable to synthetic elaboration [1]. The non‑brominated 2-(benzofuran‑3‑yl)acetic acid (CAS 64175‑51‑5) has no reported EcDsbA co‑crystal structure, meaning its binding mode is unvalidated [2].
| Evidence Dimension | Presence of co‑crystal structure with EcDsbA |
|---|---|
| Target Compound Data | Yes; PDB entries 6POI, 6PMF; binds hydrophobic groove adjacent to catalytic disulfide |
| Comparator Or Baseline | 2-(Benzofuran‑3‑yl)acetic acid (CAS 64175‑51‑5): No EcDsbA co‑crystal structure reported |
| Quantified Difference | Validated vs. unvalidated binding mode |
| Conditions | X‑ray crystallography; EcDsbA protein crystals soaked with compound |
Why This Matters
Procurement decisions for fragment‑based screening or structure‑guided optimization must prioritize compounds with proven target engagement and defined binding poses; the 6‑bromo fragment uniquely provides this empirical foundation.
- [1] Duncan, L.F.; Wang, G.; Ilyichova, O.V.; Scanlon, M.J.; Heras, B.; Abbott, B.M. The Fragment-Based Development of a Benzofuran Hit as a New Class of Escherichia coli DsbA Inhibitors. Molecules 2019, 24, 3756. View Source
- [2] PubChem Compound Summary for CID 82623321, 2-(6-Bromobenzofuran-3-yl)acetic acid; and CID 114580, 2-(Benzofuran-3-yl)acetic acid. PubChem, National Library of Medicine. View Source
